[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl](3-fluorophenyl)methanone
CAS No.: 1005060-04-7
Cat. No.: VC14627095
Molecular Formula: C19H23FN2O
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005060-04-7 |
|---|---|
| Molecular Formula | C19H23FN2O |
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | [4-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C19H23FN2O/c20-18-3-1-2-16(12-18)19(23)22-8-6-21(7-9-22)13-17-11-14-4-5-15(17)10-14/h1-5,12,14-15,17H,6-11,13H2 |
| Standard InChI Key | AATLTRSTZYMCGM-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2CC3CC2C=C3)C(=O)C4=CC(=CC=C4)F |
Introduction
[Introduction to 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone](pplx://action/followup)
The compound 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone is a complex organic molecule that incorporates a bicyclo[2.2.1]hept-5-en-2-ylmethyl group attached to a piperazine ring, which is further linked to a 3-fluorophenyl group through a methanone bridge. This compound is part of a broader class of molecules that have been studied for their potential pharmacological properties, including interactions with biological targets and possible therapeutic applications.
Synthesis and Preparation
The synthesis of compounds like 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone typically involves multi-step reactions, including the formation of the piperazine ring and the attachment of the bicyclo[2.2.1]hept-5-en-2-ylmethyl and 3-fluorophenyl groups. Common methods might involve amide bond formation using coupling reagents or direct alkylation reactions.
Biological Activity and Research Findings
While specific research findings on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone are not detailed in the available sources, compounds with similar structures have been studied for their potential anticancer and other biological activities. For instance, piperazine derivatives have shown promise in inhibiting various biological targets, including enzymes and receptors involved in disease pathways .
Data Tables
Given the lack of specific data on 4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone, we can consider related compounds for comparison:
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-ylmethanone | 326.4 g/mol | Potential pharmacological properties |
| 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine | 332.5 g/mol | No specific biological activity reported |
| 1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone | 360.88 g/mol | Potential therapeutic applications |
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